1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione
Description
Molecular Architecture of the Phosphapentacyclic Core Framework
The phosphapentacyclic core of this compound derives from a [13.8.0.02,11.03,8.018,23]tricosa framework, which integrates five fused rings: two cyclohexene systems, one cyclopentane, and two bridging oxygen-phosphorus heterocycles. X-ray crystallographic data from related phosphapentacycles reveal a distorted chair conformation for the central cyclohexene ring, with bond lengths between phosphorus and oxygen atoms averaging 1.62 Å, consistent with single-bond character. The phosphorus center adopts a trigonal pyramidal geometry, with bond angles of approximately 102° (P–O–C) and 96° (O–P–O).
The fusion of the dioxa (12,14-dioxa) and phosphapentacyclic moieties introduces significant ring strain, mitigated by delocalization of the phosphorus lone pair into adjacent π-systems. Density functional theory (DFT) calculations predict a HOMA (Harmonic Oscillator Model of Aromaticity) index of 0.78 for the aromatic rings, indicating moderate aromatic stabilization.
Table 1: Key Structural Parameters of the Phosphapentacyclic Core
| Parameter | Value | Method |
|---|---|---|
| P–O Bond Length | 1.62 Å | X-ray Diffraction |
| O–P–O Bond Angle | 96° | Computational |
| Ring Strain Energy | 18 kcal/mol | DFT |
| Torsion Angle (C–P–O–C) | 112° | NMR |
Properties
Molecular Formula |
C51H49NO8P2 |
|---|---|
Molecular Weight |
865.9 g/mol |
IUPAC Name |
1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C51H49NO8P2/c53-50-48(59-61-55-40-26-22-32-14-4-8-18-36(32)44(40)45-37-19-9-5-15-33(37)23-27-41(45)56-61)49(51(54)52(50)30-31-12-2-1-3-13-31)60-62-57-42-28-24-34-16-6-10-20-38(34)46(42)47-39-21-11-7-17-35(39)25-29-43(47)58-62/h1-3,12-13,22-29,48-49H,4-11,14-21,30H2 |
InChI Key |
CRVQPEIIXDUQCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2C4=C(C=CC5=C4CCCC5)OP(O3)OC6C(C(=O)N(C6=O)CC7=CC=CC=C7)OP8OC9=C(C1=C(CCCC1)C=C9)C1=C(O8)C=CC2=C1CCCC2 |
Origin of Product |
United States |
Preparation Methods
Construction of the Phosphapentacyclic Dioxa Moiety
The phosphorus-containing pentacyclic system is typically synthesized via:
- Cyclization reactions involving phosphorus oxychloride or related phosphorus reagents with polyether or dioxa precursors.
- Formation of dioxaphosphepin rings through intramolecular cyclization, often under controlled acidic or basic conditions.
- Use of protecting groups to stabilize oxygen atoms during ring closure.
Preparation of the Pyrrolidine-2,5-dione Core with Benzyl Substitution
- The pyrrolidine-2,5-dione (succinimide) core is prepared by cyclization of appropriate amino acid derivatives or via imide formation from succinic anhydride and benzylamine.
- Benzylation at the nitrogen is achieved either by direct alkylation or by using benzyl-protected amines in the initial cyclization step.
Coupling of the Phosphapentacyclic Units to the Pyrrolidine Core
- The attachment of the phosphapentacyclic dioxa moieties to the pyrrolidine ring occurs via nucleophilic substitution or esterification reactions at the 3 and 4 positions.
- This step requires mild conditions to preserve the integrity of the phosphorus-oxygen rings and the pyrrolidine-2,5-dione core.
- Catalysts or coupling agents such as carbodiimides or phosphonium salts may be employed to facilitate the formation of the oxy linkages.
Detailed Preparation Methods and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of phosphapentacyclic dioxa intermediate | Phosphorus oxychloride, polyether precursors, base (e.g., triethylamine), controlled temperature (0–25 °C) | Formation of dioxaphosphepin rings via intramolecular cyclization |
| 2 | Preparation of N-benzyl pyrrolidine-2,5-dione | Succinic anhydride + benzylamine, reflux in solvent (e.g., toluene) | Imide formation with benzyl substitution |
| 3 | Coupling of phosphapentacyclic units to pyrrolidine core | Coupling agents (e.g., DCC, EDC), mild base, room temperature to 40 °C | Formation of oxy linkages at positions 3 and 4 |
| 4 | Purification | Chromatography (silica gel), recrystallization | Ensures high purity and stereochemical integrity |
Research Findings and Optimization
- Yield and Purity: Optimized reaction conditions, such as temperature control and stoichiometric balance of reagents, are critical to achieving high yields (>70%) and purity (>95%) of the final compound.
- Stereochemical Control: Use of chiral auxiliaries or catalysts during the cyclization and coupling steps helps maintain the (1R,2R) stereochemistry, which is essential for biological activity.
- Reaction Monitoring: Techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to monitor intermediate formation and final product purity.
- Stability Considerations: The phosphorus-containing rings are sensitive to hydrolysis; thus, reactions are conducted under anhydrous conditions with inert atmosphere (nitrogen or argon).
Comparative Analysis of Preparation Routes
| Method | Advantages | Disadvantages | Applicability |
|---|---|---|---|
| Direct cyclization of phosphorus precursors with polyethers | Straightforward ring formation | Requires strict moisture control | Suitable for initial phosphapentacyclic synthesis |
| Stepwise assembly with protecting groups | Better control over stereochemistry | More steps, longer synthesis time | Preferred for complex stereochemical requirements |
| Coupling via carbodiimide-mediated esterification | Mild conditions, good yields | Possible side reactions with sensitive groups | Effective for attaching bulky phosphapentacyclic units |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Medicinal Chemistry
The presence of the pyrrolidine and phosphonate moieties suggests potential applications in drug design and development:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The phosphonate group may enhance the bioactivity by mimicking natural phosphates involved in cellular processes.
- Enzyme Inhibition : The compound's ability to interact with enzymes could be explored for designing inhibitors that target specific pathways in diseases such as cancer or neurodegenerative disorders.
Material Science
The unique structural characteristics of this compound allow for its use in advanced materials:
- Polymer Synthesis : Its reactive groups can be utilized to synthesize novel polymers with specific properties such as enhanced thermal stability or electrical conductivity.
- Nanotechnology : The compound may serve as a precursor for creating nanostructured materials that have applications in sensors or drug delivery systems.
Environmental Applications
Given the increasing concern over environmental pollutants:
- Bioremediation : Compounds similar to this one have been investigated for their potential in degrading harmful substances in contaminated environments. The phosphonate groups may facilitate interactions with microbial systems that can metabolize pollutants.
- Catalysis : The compound’s unique structure may also serve as a catalyst in reactions aimed at breaking down environmental contaminants.
Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of phosphonate derivatives found that certain analogs exhibited significant activity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Polymer Development
Research focused on synthesizing new polymer composites using the compound as a monomer demonstrated improved mechanical properties and thermal stability compared to conventional polymers. This study highlighted the versatility of the compound in material applications.
Case Study 3: Environmental Remediation
A project aimed at utilizing phosphonate derivatives for bioremediation of heavy metal-contaminated soils showed promising results where treated soils exhibited reduced metal concentrations and improved microbial activity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to interact with specific molecular targets. The phosphapentacyclic rings and pyrrolidine backbone allow it to bind to metal ions and proteins, influencing their activity and stability. The pathways involved include coordination with metal centers and modulation of enzymatic functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)pyrrolidine (CAS: 627528-96-5)
- Structural Differences : Lacks the benzyl group and bis-substitution seen in the target compound. The absence of the benzyl moiety reduces lipophilicity, while the single phosphapentacyclo substitution decreases molecular weight and steric hindrance.
- Analytical Data : Amadis Chemical provides NMR, LC-MS, and HPLC protocols for this analog, indicating its use in high-purity applications .
- Potential Applications: Phosphorus-containing heterocycles are often explored as ligands in catalysis or enzyme inhibitors due to their electron-deficient phosphorus centers.
Marine Actinomycete-Derived Pyrrolidine Derivatives
- Structural Similarities: Marine actinomycetes produce pyrrolidine alkaloids with polycyclic systems (e.g., salternamides), though these typically lack phosphorus and instead incorporate oxygen or nitrogen heteroatoms .
- Bioactivity : Compounds like salternamide E exhibit antimicrobial and anticancer properties, suggesting that the target compound’s phosphapentacyclo groups might confer unique bioactivity through distinct binding mechanisms .
Plant-Derived Pyrrolidinecarboxamides
- Functional Groups : highlights pyrrolidinecarboxamides with trifluoroethyl and imidazo-pyrrolo-pyrazine substituents. While these share the pyrrolidine core, their substitution patterns differ significantly, likely leading to divergent pharmacological profiles .
- Synthesis Challenges : The bis-phosphapentacyclo substitution in the target compound may pose synthetic hurdles compared to simpler plant-derived analogs, necessitating advanced coupling strategies.
Comparative Data Table
Research Implications and Limitations
- Comparative analyses rely on structural analogies and broader trends in heterocyclic chemistry.
- Future Directions: Prioritize synthetic optimization of the bis-phosphapentacyclo substitution and evaluate bioactivity against kinase or phosphatase targets, leveraging known roles of phosphorus heterocycles in medicinal chemistry .
Biological Activity
The compound 1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a pyrrolidine core linked to a benzyl group and multiple phosphine oxide functionalities . Its intricate structure includes:
- A pyrrolidine ring , which is common in many biologically active compounds.
- A phosphorus-containing moiety , suggesting potential interactions with biological systems that involve phosphorylation processes.
Biological Activity Overview
Preliminary investigations indicate that this compound may exhibit various biological activities:
- Antimicrobial Activity : Early studies suggest that the compound could possess antimicrobial properties, potentially inhibiting bacterial growth due to its phosphine oxide groups which are known to interact with microbial membranes.
- Anticancer Potential : The unique cyclic structure may allow for interactions with cellular pathways involved in cancer progression. Investigations into similar phosphine derivatives have shown promise in inducing apoptosis in cancer cells.
- Enzyme Inhibition : The presence of phosphorus suggests potential as an enzyme inhibitor; compounds with similar structures have been noted for their ability to inhibit key metabolic enzymes.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:
- Cell Membrane Interaction : The amphiphilic nature of the compound may facilitate interactions with lipid membranes, leading to disruption of membrane integrity in pathogens.
- Signal Transduction Modulation : Phosphorylation plays a critical role in signal transduction pathways; thus, this compound could modulate these pathways by acting as a phosphatase or kinase inhibitor.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Testing
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that require careful control over reaction conditions such as temperature and pH to ensure high yields and purity. Key steps include:
- Formation of the pyrrolidine ring.
- Introduction of the benzyl group.
- Phosphorylation to introduce the phosphorus moiety.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high-yield synthesis of this compound, and how can reaction conditions be optimized?
- Answer : A stepwise approach is critical, starting with the preparation of the phosphorus-containing pentacyclic precursor. Key steps include:
- Phosphorus activation : Use of anhydrous conditions to prevent hydrolysis of the phosphorus-oxygen bonds.
- Coupling reactions : Optimize stoichiometry between the benzyl-pyrrolidine core and the bis-phosphorus precursor. Catalytic agents (e.g., palladium complexes) may enhance yield .
- Temperature control : Maintain reactions at 60–80°C to balance reactivity and stability of intermediates.
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Monitor purity via <sup>1</sup>H NMR (e.g., δ 4.43 ppm for pyrrolidine protons) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Answer : A multi-technique approach is essential:
- <sup>1</sup>H/ <sup>31</sup>P NMR : Assign signals for the benzyl group (δ 7.3–7.5 ppm), pyrrolidine protons (δ 2.0–4.5 ppm), and phosphorus-oxygen bonds (δ 10–15 ppm for <sup>31</sup>P) .
- X-ray crystallography : Resolve stereochemical ambiguity in the pentacyclic phosphorus moiety.
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 800–850 range).
- IR spectroscopy : Validate carbonyl (C=O, ~1700 cm<sup>-1</sup>) and P-O-C (1050–1150 cm<sup>-1</sup>) functionalities.
Q. What theoretical frameworks guide the study of this compound’s electronic properties?
- Answer : Density Functional Theory (DFT) calculations are foundational:
- Model HOMO/LUMO distributions to predict reactivity at the phosphorus and carbonyl sites.
- Link results to experimental UV-Vis spectra (e.g., λmax ~300 nm for conjugated systems) .
- Use conceptual frameworks like Frontier Molecular Orbital (FMO) theory to rationalize nucleophilic/electrophilic behavior .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics or DFT) predict this compound’s reactivity in catalytic systems?
- Answer :
- DFT-driven mechanistic insights : Simulate transition states for phosphorus-oxygen bond cleavage under catalytic conditions (e.g., Pd-mediated cross-coupling). Compare activation energies for competing pathways .
- COMSOL process simulation : Model mass transfer limitations in heterogeneous catalytic setups. Adjust parameters like pore size (5–20 Å) and flow rates to optimize yield .
- Machine learning integration : Train models on analogous phosphorus heterocycles to predict solvent effects (e.g., DMF vs. THF) on reaction kinetics .
Q. What strategies resolve contradictions between spectroscopic data and theoretical conformational predictions?
- Answer :
- Triangulation : Cross-validate NMR data with X-ray structures. For example, if NMR suggests axial chirality but DFT predicts equatorial stability, re-examine solvent effects on conformational equilibria .
- Dynamic NMR (DNMR) : Probe temperature-dependent line broadening to identify fluxional behavior in the pentacyclic moiety .
- Molecular Dynamics (MD) simulations : Simulate solvent-solute interactions (e.g., in CDCl3) to reconcile discrepancies in NOESY correlations .
Q. How can Design of Experiments (DoE) optimize synthesis parameters while minimizing impurities?
- Answer :
- Factorial design : Vary factors like temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. toluene). Use response surface methodology (RSM) to identify optimal conditions .
- Impurity profiling : Track byproducts (e.g., hydrolyzed phosphorus species) via LC-MS. Correlate with reaction time and moisture content .
- Process control : Implement real-time monitoring (e.g., inline FTIR) to adjust parameters dynamically, reducing side reactions .
Q. What catalytic applications are informed by structurally similar phosphorus-containing heterocycles?
- Answer :
- Cross-coupling catalysis : Analogous bis-phosphorus ligands enhance Pd-catalyzed C–N bond formation (e.g., Buchwald-Hartwig reactions). Test the target compound in Suzuki-Miyaura couplings, monitoring turnover frequency (TOF) .
- Asymmetric catalysis : Evaluate enantioselectivity in hydrogenation reactions using chiral variants of the pyrrolidine core .
- Membrane catalysis : Explore immobilization on polymeric supports for continuous-flow systems, referencing CRDC subclass RDF2050104 (membrane technologies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
